
2,2,2-Trichloro-n-(2,5-dichlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trichloro-n-(2,5-dichlorophenyl)acetamide is a chemical compound with the molecular formula C8H4Cl5NO and a molecular weight of 307.39 g/mol . It is characterized by the presence of multiple chlorine atoms, which contribute to its unique chemical properties. This compound is often used in various scientific research applications due to its distinct chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-n-(2,5-dichlorophenyl)acetamide typically involves the reaction of 2,5-dichloroaniline with trichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trichloro-n-(2,5-dichlorophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Hydrolysis Conditions: Hydrolysis typically requires aqueous base such as sodium hydroxide or potassium hydroxide.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Hydrolysis Products: 2,5-dichloroaniline and trichloroacetic acid.
Applications De Recherche Scientifique
2,2,2-Trichloro-n-(2,5-dichlorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and proteins.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2,2-Trichloro-n-(2,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Trichloro-n-(2,4-dichlorophenyl)acetamide
- 2,2,2-Trichloro-n-(2,6-dichlorophenyl)acetamide
- 2,2,2-Trichloro-n-(3,4-dichlorophenyl)acetamide
Uniqueness
2,2,2-Trichloro-n-(2,5-dichlorophenyl)acetamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its reactivity and interaction with other molecules. This unique structure makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
33715-64-9 |
|---|---|
Formule moléculaire |
C8H4Cl5NO |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
2,2,2-trichloro-N-(2,5-dichlorophenyl)acetamide |
InChI |
InChI=1S/C8H4Cl5NO/c9-4-1-2-5(10)6(3-4)14-7(15)8(11,12)13/h1-3H,(H,14,15) |
Clé InChI |
WKBFRYPEBOWXGM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)NC(=O)C(Cl)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(3-Chloroanilino)carbonyl]amino}benzoic acid](/img/structure/B11954095.png)

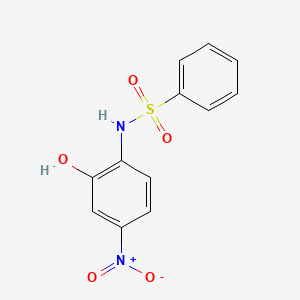
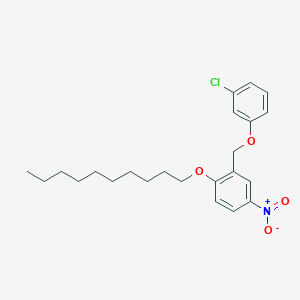



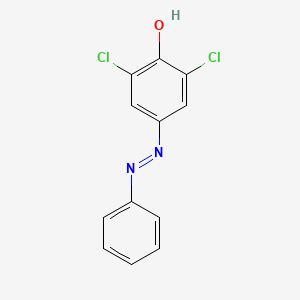
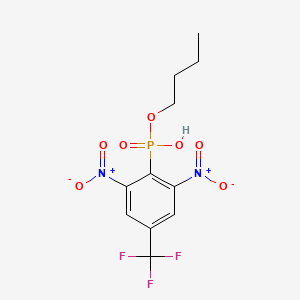
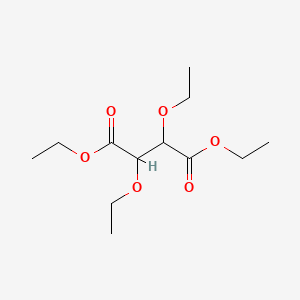
![2-((E)-{[4-(4-{[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-4-nitrophenol](/img/structure/B11954162.png)

![Benzene, hexakis[[[4-(1,1-dimethylethyl)phenyl]thio]methyl]-](/img/structure/B11954176.png)

